molecular formula C10H10N2OS2 B2444222 N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 854067-76-8

N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2444222
CAS No.: 854067-76-8
M. Wt: 238.32
InChI Key: TUKFUPRPMSMENK-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a chemical compound of significant interest in medicinal and agricultural chemistry research, built on a benzothiazole acetamide scaffold. This structural class is widely recognized for its diverse and potent biological activities. Researchers investigating enzyme inhibitors may find this compound particularly valuable. Structurally similar N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives have demonstrated exceptional urease inhibitory activity, in some cases surpassing the efficacy of standard inhibitors like thiourea . Urease enzymes are critical virulence factors in pathogenic bacteria, and their inhibition is a promising target for managing conditions like peptic ulcers and certain infections . The benzothiazole core is also a key structure in the development of agrochemicals, including herbicides, fungicides, and antibacterial agents . Furthermore, related compounds have shown potential as inhibitors of neuronal nitric oxide synthase (nNOS), indicating relevance in neuropharmacology research for conditions such as Parkinson's disease . The mechanism of action for this compound family is often linked to its ability to interact with key enzymes. Docking studies suggest that acetamide derivatives can bind effectively to the active sites of target enzymes like urease, potentially through hydrogen bonding and other molecular interactions, thereby disrupting their function . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKFUPRPMSMENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylthiol to yield the final product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Acetamide Modifications

The acetamide group at position 2 undergoes nucleophilic substitution or hydrolysis:

Methylthio Group Reactivity

The methylthio (-SMe) group at position 6 participates in:

  • Oxidation : Potential conversion to sulfoxide (-SO-) or sulfone (-SO₂-) groups using oxidizing agents like H₂O₂ or mCPBA (hypothetical, based on analogous benzothiazole chemistry).

  • Nucleophilic Substitution : Replacement with other nucleophiles (e.g., amines, alkoxides) under basic conditions .

Cross-Coupling Reactions

Pd(0)-catalyzed Suzuki coupling enables functionalization at position 6 of the benzothiazole ring. For example:

  • Suzuki-Miyaura Coupling : Reaction of 6-bromo-N-(benzo[d]thiazol-2-yl)acetamide with aryl boronic acids introduces aryl groups (Table 1, ).

SubstrateBoronic AcidCatalyst/BaseProductYield (%)Reference
6-Bromo derivative4-MethylphenylPd(PPh₃)₄, K₂CO₃N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide85

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable bioactivity:

  • Urease Inhibition : N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide shows IC₅₀ = 12.4 ± 0.5 µM, outperforming standard inhibitors .

  • Antimicrobial Activity : MIC values for thiazolidinedione-incorporated derivatives range from 50–250 µg/mL against Mycobacterium tuberculosis .

CompoundR GroupMIC (µg/mL)Inhibition (%)Reference
12a H10099
12b 4-Cl5098

Reaction Mechanisms

  • Knoevenagel Condensation : Base-catalyzed condensation between aldehydes and active methylene compounds (e.g., thiazolidine-2,4-dione) forms α,β-unsaturated derivatives .

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation and reductive elimination, introduces aryl groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide, exhibit promising antimicrobial properties . Studies have shown that such compounds can effectively inhibit the growth of various bacterial strains (both Gram-positive and Gram-negative) as well as fungal species.

Case Study: Urease Inhibition

A significant application of this compound is its ability to inhibit urease activity, which is crucial for treating infections caused by urease-producing bacteria. Research has demonstrated that benzothiazole derivatives can exhibit moderate to good urease inhibition, making them candidates for further development in antimicrobial therapies .

Anticancer Potential

The anticancer properties of this compound are noteworthy. Various studies have highlighted its efficacy against different cancer cell lines through multiple mechanisms.

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis revealed that modifications on the benzothiazole scaffold influence anticancer activity significantly. Compounds with specific substituents exhibited enhanced potency against various cancer types, including leukemia and lung cancer .

Anticonvulsant Activity

Another promising application of this compound is in anticonvulsant research . Studies have shown that certain derivatives possess anticonvulsant properties that could lead to the development of new treatments for epilepsy.

Experimental Findings

In preclinical models, compounds derived from benzothiazole scaffolds were assessed for their ability to prevent seizures using established tests such as the maximal electroshock seizure (MES) test. Some derivatives exhibited protective indices significantly higher than standard anticonvulsants like phenytoin .

Summary of Applications

ApplicationObserved ActivityNotable Findings
AntimicrobialInhibition of bacterial and fungal growthEffective against urease-producing bacteria
AnticancerInduction of apoptosis in cancer cellsSignificant activity against MCF7 and other cell lines
AnticonvulsantPrevention of seizuresHigher protective indices compared to standard drugs

Mechanism of Action

The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with DNA or proteins, leading to alterations in cellular processes and pathways .

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)acetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
  • N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Comparison: N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for specific applications .

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2OSC_{10}H_{10}N_2OS, with a molecular weight of approximately 210.26 g/mol. The compound features a benzothiazole moiety, which is significant in contributing to its biological properties due to the presence of sulfur and nitrogen atoms in the ring structure.

Benzothiazole derivatives, including this compound, exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds have been shown to inhibit specific enzymes, which can lead to antimicrobial and anticancer effects. For instance, they may target urease and other critical enzymes involved in cancer cell metabolism.
  • Antioxidant Activity : The presence of the methylthio group enhances the antioxidant capacity of the compound, which can mitigate oxidative stress in cells .
  • Cell Cycle Arrest : Research indicates that certain benzothiazole derivatives can induce apoptosis and halt cell cycle progression in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies show that derivatives exhibit efficacy against both bacterial and fungal strains, highlighting their potential use in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines, including those from lung, breast, and colon cancers. For example, similar benzothiazole derivatives have shown IC50 values in the low micromolar range against various tumor cell lines .

Anti-inflammatory Effects

Research suggests that benzothiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in mediating inflammatory responses .

Comparative Studies

A comparison with other benzothiazole derivatives reveals the unique biological profile of this compound:

Compound NameBiological ActivityNotable Features
N-(6-bromobenzo[d]thiazol-2-yl)acetamideAnticancerHigher reactivity due to bromine substitution
N-(benzo[d]thiazol-5-yl)acetamideAntimicrobialDifferent substitution pattern affecting activity
N-(6-chloro-benzo[d]thiazol-2-yl)acetamideAntifungalEnhanced solubility and altered pharmacodynamics

This table illustrates how modifications in the benzothiazole structure can lead to variations in biological activity and efficacy.

Case Studies

  • Antitumor Activity : A study evaluated a series of benzothiazole derivatives, including this compound, showing promising results in inhibiting tumor growth in A431 (skin), A549 (lung), and H1299 (lung) cancer cell lines. The compound exhibited significant apoptosis-inducing effects at concentrations as low as 2 μM .
  • Antimicrobial Efficacy : In a comparative study involving various benzothiazole derivatives, this compound demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to its analogs .

Q & A

Q. What are the common synthetic routes for preparing N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield?

Answer: The compound can be synthesized via acetylation of 6-(methylthio)benzo[d]thiazol-2-amine using acetic acid under reflux, as demonstrated for analogous benzothiazole derivatives. Key steps include using triethyl orthoformate and sodium azide in acetic acid, with reaction monitoring via TLC. Optimization involves adjusting molar ratios (e.g., 1:1.2 amine:acetylating agent) and reflux duration (8–10 hours) to achieve >80% yield, as reported in similar protocols .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer: ¹H/¹³C NMR confirms acetamide proton signals (δ 2.1–2.3 ppm) and aromatic patterns, while HRMS verifies molecular ion peaks. X-ray crystallography (as applied to adamantyl-substituted analogs) resolves spatial arrangements of the methylthio group and acetamide moiety, with hydrogen bonding patterns critical for confirming supramolecular packing .

Q. What in vitro biological screening models are appropriate for initial evaluation of this compound’s antifungal potential?

Answer: Disc diffusion assays against Aspergillus niger, Candida albicans, and Penicillium notatum, using miconazole as a positive control. Quantify inhibition zones at 100–200 μg/disc concentrations, with MIC determination via broth microdilution following CLSI guidelines, as validated in studies of structurally related benzothiazole acetamides .

Advanced Research Questions

Q. How do electronic effects of the 6-methylthio substituent influence biological activity compared to nitro or methoxy analogs?

Answer: The methylthio group’s electron-donating nature (+M effect) increases electron density at the benzothiazole core versus electron-withdrawing nitro groups, potentially enhancing target binding through π-π interactions. Comparative QSAR studies using Hammett σ constants show 0.5–1.2 log activity increases for methylthio derivatives over nitro-substituted counterparts in urease inhibition models .

Q. What computational strategies effectively predict binding modes of this compound to fungal CYP51 or urease targets?

Answer: Molecular docking with AutoDock Vina using crystal structures (PDB 1EA1 for CYP51) identifies key interactions: acetamide NH with heme propionate, benzothiazole sulfur with Fe²⁺ coordination sphere. MD simulations (50 ns, AMBER) validate binding stability, with MM-PBSA calculations showing −35 to −50 kJ/mol binding free energies for active derivatives .

Q. How should researchers resolve contradictions between in silico binding predictions and experimental bioactivity data?

Answer: Perform binding energy decomposition to identify unstable interaction regions, coupled with alanine scanning mutagenesis of predicted target residues. For example, if docking suggests strong CYP51 binding but low antifungal activity, test against isogenic strains with T315A mutations in the active site .

Q. What rational design approaches improve metabolic stability while maintaining target affinity?

Answer: Introduce fluorine atoms at the benzothiazole 4-position to block CYP3A4-mediated oxidation, maintaining the methylthio group’s electronic profile. Prodrug strategies using pH-sensitive acetamide prodrugs increase oral bioavailability by 2–3 fold in rat models, as shown in triazine-containing analogs .

Q. Which synthons enable efficient preparation of combinatorial libraries based on this scaffold?

Answer: 6-(Methylthio)benzo[d]thiazol-2-amine serves as the primary building block. For parallel synthesis, employ 2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide intermediate (prepared via chloroacetyl chloride coupling) to introduce diverse amines through nucleophilic substitution, achieving 65–90% yields under microwave conditions (60°C, 30 min) .

Q. What crystallographic challenges arise when determining structures of heavy atom-substituted derivatives, and how are they mitigated?

Answer: Sulfur atoms cause absorption errors; counter with Cu Kα radiation (λ=1.5418 Å) and multi-scan absorption corrections. For poor crystal growth, use ethanol/acetone (4:1) at −20°C with slow evaporation. The adamantyl-substituted analog required 0.3×0.2×0.1 mm crystals for successful data collection .

Q. How should bioassay variability be addressed when comparing antifungal IC₅₀ values across different studies?

Answer: Normalize data using standardized inoculum sizes (1×10⁵ CFU/mL) and growth medium (RPMI-1640 with 2% glucose). Include internal controls (fluconazole MIC 2–4 μg/mL against C. albicans ATCC 90028) across plates. Statistical analysis via ANOVA with post-hoc Tukey tests accounts for inter-experimental variation exceeding ±15% .

Key Methodological Insights:

  • Synthesis Optimization: Adjust acetylating agent ratios and reaction times for improved yields .
  • Structural Analysis: Combine NMR, HRMS, and X-ray crystallography for full conformational characterization .
  • Biological Evaluation: Use standardized fungal strains and growth conditions to minimize assay variability .
  • Computational Validation: Pair docking studies with MD simulations to refine binding hypotheses .

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